molecular formula C22H21N3O2 B2875400 2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one CAS No. 2034513-34-1

2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one

Cat. No.: B2875400
CAS No.: 2034513-34-1
M. Wt: 359.429
InChI Key: NWQNKFBIJHRTAN-UHFFFAOYSA-N
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Description

2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one is a synthetic organic compound that belongs to the class of isoindolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a cyclic anhydride under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide derivative and a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Cyclopentyl and p-Tolyl Groups: The cyclopentyl and p-tolyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use in drug discovery and development due to its unique chemical structure.

    Industry: Applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one: shares structural similarities with other isoindolinone derivatives and oxadiazole-containing compounds.

    Isoindolinone Derivatives: Compounds with similar core structures but different substituents.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring but different attached groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-cyclopentyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-14-9-11-15(12-10-14)20-23-21(27-24-20)18-8-4-5-16-13-25(22(26)19(16)18)17-6-2-3-7-17/h4-5,8-12,17H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQNKFBIJHRTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC4=C3C(=O)N(C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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